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Introduction

Anabasine is a pyridine alkaloid naturally found in plants of the Nicotiana genus, particularly
tree tobacco (Nicotiana glauca).[1][2] Structurally, it is an isomer of nicotine, comprising a
pyridine ring linked to a piperidine ring.[1] This core structure has served as a versatile scaffold
for the development of a wide range of derivatives with diverse biological activities. Anabasine
and its analogues primarily exert their effects by interacting with nicotinic acetylcholine
receptors (NAChRS), acting as agonists.[2] This interaction is the basis for its historical use as
an insecticide and its modern investigation for various therapeutic applications, including the
treatment of cognitive disorders.[3][4] This guide provides an in-depth analysis of the structure-
activity relationships (SAR) of anabasine derivatives, detailing their synthesis, biological
evaluation, and the key structural modifications that govern their activity.

Core Structure and Chemical Properties

Anabasine (3-(piperidin-2-yl)pyridine) is a colorless, viscous liquid that is soluble in water and
most organic solvents.[4] Its structure features two key nitrogen-containing rings: a pyridine
ring, which is aromatic, and a saturated piperidine ring. The stereochemistry of the chiral center
at the 2-position of the piperidine ring plays a crucial role in its biological activity. The (S)-
enantiomer is the naturally occurring form.[1] Modifications to either of these rings, the linker
between them, or the nitrogen atoms have been extensively explored to modulate the
pharmacological profile of the resulting derivatives.
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Structure-Activity Relationship (SAR) Analysis

The biological activity of anabasine derivatives is highly dependent on their structural features.
Key modifications have been investigated to enhance potency and selectivity for different
biological targets.

Nicotinic Acetylcholine Receptor (hnAChR) Agonism

Anabasine derivatives are potent agonists at various nAChR subtypes. Research has
particularly focused on developing selective agonists for the a7 nAChR subtype, which is
implicated in cognitive processes and neuroprotection, making it a promising target for treating
Alzheimer's disease and schizophrenia.[3]

The parent compound, anabasine, and its close analogue, anabaseine, are potent agonists at
muscle and neuronal a-bungarotoxin-sensitive nicotinic receptors.[5] The rank order of potency
for stimulating homomeric a7 receptors is anabaseine > anabasine > nicotine.[5]

Key SAR insights for a7 nAChR activity include:

e The Benzylidene Moiety: The introduction of a benzylidene group at the 3-position of the
anabaseine imine double bond has led to highly potent and selective a7 agonists.

o Substitution on the Benzylidene Ring: The position and nature of substituents on the
benzylidene ring are critical. For instance, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-
Aor GTS-21) is a well-known partial agonist at a7 nAChRs.[3]

e Dimethylamino Cinnamylidine Substitution: The derivative 3-(4)-dimethylaminocinnamylidine
anabaseine (DMAC) was found to be a selective and potent a7 receptor agonist, more so
than nicotine or anabaseine itself, while showing little activity at other subtypes like a4p2.[6]

Table 1: Activity of Anabaseine Derivatives at Nicotinic Receptors
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o Receptor Activity/Poten
Compound Modification Reference
Subtype cy
Anabaseine Core Structure a7 nAChR Potent Agonist  [5]
Agonist, less
Anabasine Core Structure a7 nAChR potent than [5]
Anabaseine
Agonist, less
o potent than
Nicotine Reference a7 nAChR ) [5]
Anabaseine and
Anabasine
3-(2,4-
DMXB-A (GTS- , ) . .
21) dimethoxybenzyli a7 nAChR Partial Agonist [3]
dene)
3-(2,4- . o
DMXB-A (GTS- ) ) Binds with Ki=20
dimethoxybenzyli  a4p2 nAChR [3]
21) nM
dene)
3-(4- :
) o Selective and
DMAC dimethylaminocin a7 nAChR [6]

namylidine)

potent agonist

| DMAC | 3-(4-dimethylaminocinnamylidine) | a432 nAChR | Low agonist activity |[6] |

Antimicrobial and Antifungal Activity

N-acylation of the piperidine nitrogen in anabasine has yielded derivatives with significant

antimicrobial and antifungal properties.[7]

» |soxazole Fragments: The introduction of isoxazole-containing acyl groups leads to

compounds with the most pronounced antibacterial activity, particularly against

Staphylococcus aureus.[7][8]

o Adamantane Fragments: Derivatives featuring an adamantane moiety have shown the

greatest antiviral effects.[7][9]
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e Phenylisoxazole vs. Tolylisoxazole: The substitution pattern on the acyl moiety influences the
spectrum of activity. An anabasine derivative with a 5-phenylisoxazole fragment showed
moderate activity against Escherichia coli but not Bacillus subtilis, while the opposite was
true for a 4-tolyl substituted analogue.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of N-Acyl Anabasine Derivatives

Acyl B. C.

Compoun ] S. aureus . E. coli . Referenc
Substitue subtilis albicans
dID (uM) (uM)
nt (uM) (uM)
Anabasin  (unsubsti
77.1 77.1 154.1 50.0 [8]
e tuted)
5-Methyl-3-
la isoxazolec 18.1 146.1 - - [8]
arbonyl
5-
Phenylisox Moderate
1b - - . - (8]
azolecarbo Activity*
nyl
5-(4-
Tolyl)isoxa Moderate
1c - o - 144.0 [8]
zolecarbon Activity*
yl

Note: Quantitative MIC values for 1b and 1c against these specific strains were not provided in
the source, only qualitative activity descriptions.

Analgesic and Insecticidal Activity

» Analgesic Activity: A majority of the synthesized N-acyl anabasine derivatives have
demonstrated significant analgesic activity in animal models, effectively reducing pain
responses.[7][9]
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« Insecticidal Activity: Anabasine itself has a long history of use as a botanical insecticide, a
property attributed to its action as a nAChR agonist in insects.[2][4][10] In bioassays against
Pieris rapae larvae, the median effective concentration (EC50) of anabasine was 0.572 mg
per larva.[11]

Experimental Protocols

General Procedure for Synthesis of N-acyl Anabasine
Derivatives

This protocol is adapted from the synthesis of N-acyl derivatives with 1,2-azole and
adamantane fragments.[7]

 Dissolution: Dissolve anabasine (1.6 g, 10 mmol) in 100 mL of dry dichloromethane.
» Addition of Base: Add triethylamine (1.2 g, 12 mmol) to the solution under stirring.

» Addition of Acyl Chloride: Successively add the desired acyl chloride (e.g., 1,2-azole-3-
carbonyl chloride or adamantane-1-carbonyl chloride) (11 mmol) to the solution.

o Reaction: Stir the mixture for 1 hour and then leave it for 15 hours at room temperature (20—
23 °C).

o Workup (Washing): Wash the reaction mixture sequentially with water (2 x 200 mL, with 1
hour of stirring for each wash) and a 5% sodium bicarbonate solution (2 x 200 mL, with 1
hour of stirring for each wash).

e Drying and Isolation: Separate the organic layer and dry it over anhydrous Na2SOa. The
solvent can then be removed under reduced pressure to yield the crude product, which may
be further purified by chromatography.

General Procedure for Synthesis of Anabasine
Analogues via Diol Cyclization

This protocol outlines a method for creating the piperidine ring of anabasine analogues.[12]
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e Diol Formation: Reduce the corresponding 1-(3-pyridinyl)-1,5-hydroxy ketone with sodium
borohydride (NaBHa4) in methanol at 0°C. Stir the mixture for 1 hour, evaporate the solvent,
and extract the resulting diol with dichloromethane.

o Mesylation: Dissolve the diol (10 mmol) in anhydrous dichloromethane (100 mL) with
triethylamine (50 mmol) under a nitrogen atmosphere. Cool the mixture to 0°C.

e Cyclization Precursor Formation: Add methanesulfonyl chloride (MsCI) (30 mmol) dropwise
over 1 hour. Stir the solution until thin-layer chromatography (TLC) indicates the
consumption of the starting material.

e Quenching and Extraction: Quench the reaction with water (100 mL) and extract the
agueous phase with dichloromethane (3 x 50 mL). The cyclization of the mesylated
intermediate leads to the formation of the piperidine ring.

Assay for Nicotinic Receptor Function (Xenopus Oocyte
Expression System)

This is a representative protocol for evaluating the agonist activity of anabasine derivatives at
specific NnAChR subtypes.[5][6]

o Oocyte Preparation: Harvest oocytes from Xenopus laevis and prepare them for injection.

» CRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired nAChR
subtype (e.g., a7 for homomeric receptors, or a4 and 2 for heteromeric receptors).

 Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

» Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a
saline solution.

o Compound Application: Apply the test compound (e.g., anabasine derivative) at various
concentrations to the oocyte.

» Data Acquisition: Record the induced transmembrane currents using a two-electrode
voltage-clamp technique.
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o Data Analysis: Plot the current response against the compound concentration to generate a
dose-response curve and determine the ECso (the concentration that elicits a half-maximal
response).

Visualizing Pathways and Workflows
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The anabasine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives
with a wide spectrum of biological activities. Structure-activity relationship studies have
revealed that specific modifications to its core structure can selectively enhance its potency
towards different targets. N-acylation is a key strategy for developing antimicrobial and
analgesic agents, with isoxazole and adamantane moieties being particularly effective. For
neuropharmacology, modification of the related anabaseine structure with substituted
benzylidene groups has produced highly selective and potent agonists of the a7 nAChR, which
are valuable tools for research and potential therapeutics for cognitive disorders. Future
research will likely focus on further refining these derivatives to optimize their pharmacokinetic
properties and clinical efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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